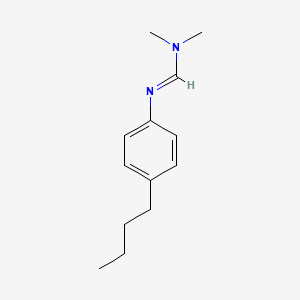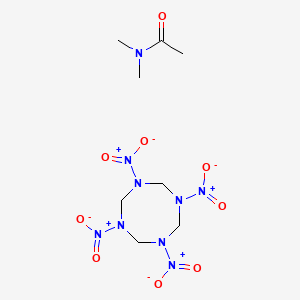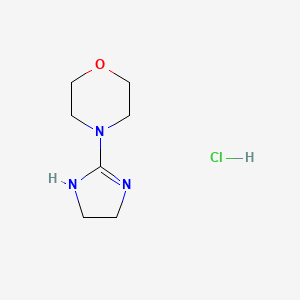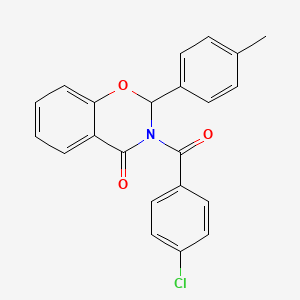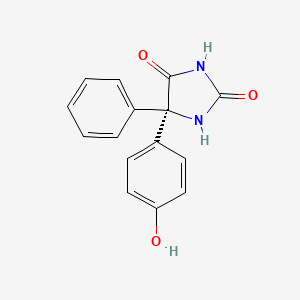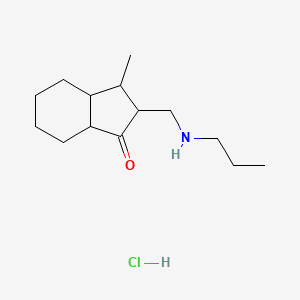
Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide is a complex organic compound characterized by the presence of a pyridazine ring substituted with bromomercuri and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyridazine compound followed by mercuration and methoxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield while minimizing by-products and waste. Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromomercuri group.
Substitution: The methoxy and bromomercuri groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazine compounds.
Aplicaciones Científicas De Investigación
Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide involves its interaction with specific molecular targets. The bromomercuri group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, contributing to the compound’s biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Known for its use in organic synthesis and potential biological activities.
1,5,6,7-Tetrahydro-4H-indol-4-one: Important in medicinal chemistry for its structural similarity to indole derivatives.
2-Thioxo-tetrahydro-4H-imidazol-4-one: Utilized in the synthesis of various functionalized compounds.
Uniqueness
Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide is unique due to the presence of the bromomercuri group, which imparts distinct chemical reactivity and potential biological activities not commonly found in similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
91499-04-6 |
|---|---|
Fórmula molecular |
C7H10BrHgN3O3 |
Peso molecular |
464.67 g/mol |
Nombre IUPAC |
bromo-(7-methoxy-1,3-dioxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-6-yl)mercury |
InChI |
InChI=1S/C7H10N3O3.BrH.Hg/c1-13-5-2-3-9-6(11)8-7(12)10(9)4-5;;/h2,5H,3-4H2,1H3,(H,8,11,12);1H;/q;;+1/p-1 |
Clave InChI |
CFJDCYCEPKNXFA-UHFFFAOYSA-M |
SMILES canónico |
COC1CN2C(=O)NC(=O)N2CC1[Hg]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


